BenchChemオンラインストアへようこそ!

2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

Lipophilicity Phase partitioning Chromatographic retention

2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole (CAS 33575-93-8) is a heterocyclic building block belonging to the 1,3,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a chloromethyl substituent at the 2-position and an n-propyl chain at the 5-position. Its molecular formula is C₆H₉ClN₂O with a molecular weight of 160.60 g/mol, a computed LogP of 1.76, and a topological polar surface area (TPSA) of 38.92 Ų.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 33575-93-8
Cat. No. B1614121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole
CAS33575-93-8
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(O1)CCl
InChIInChI=1S/C6H9ClN2O/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3
InChIKeyWNHVLRSXJZLWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole (CAS 33575-93-8): Core Physicochemical & Class Identity


2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole (CAS 33575-93-8) is a heterocyclic building block belonging to the 1,3,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a chloromethyl substituent at the 2-position and an n-propyl chain at the 5-position. Its molecular formula is C₆H₉ClN₂O with a molecular weight of 160.60 g/mol, a computed LogP of 1.76, and a topological polar surface area (TPSA) of 38.92 Ų . The chloromethyl group serves as a reactive electrophilic handle for nucleophilic substitution, enabling derivatization into amines, thioethers, and other functionalized analogs [1]. This compound is supplied as a research chemical by multiple vendors at purity levels ranging from 95% to 99%, with recommended storage at 2–8 °C in sealed, dry conditions .

Why Generic Substitution Among 1,3,4-Oxadiazole Chloromethyl Building Blocks Fails for 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole


Within the 2-(chloromethyl)-5-alkyl-1,3,4-oxadiazole series, seemingly minor variations in the 5-alkyl substituent produce measurable differences in lipophilicity, physical state, and downstream reactivity that preclude simple interchangeability. The n-propyl chain confers a computed LogP of approximately 1.76, which is substantially higher than the isopropyl analog (LogP ~0.20) , directly affecting phase partitioning in biphasic reactions and chromatographic behavior. Furthermore, the regioisomeric 1,2,4-oxadiazole counterpart (CAS 884058-04-2) exhibits systematically higher lipophilicity—by approximately one order of magnitude (roughly 1 log D unit)—as established by matched-pair analysis across the AstraZeneca compound collection [1]. These differences in physicochemical parameters mean that substitution of this compound with a shorter-chain, branched-chain, or regioisomeric analog will alter reaction kinetics, solubility profiles, and the properties of downstream derivatives in ways that are both predictable and quantifiable. The quantitative evidence below provides the basis for informed selection.

Quantitative Evidence Guide: 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole vs. Closest Analogs


LogP Differential: n-Propyl (1.76) vs. Isopropyl (0.20) – Lipophilicity-Driven Phase Partitioning

The n-propyl-substituted target compound exhibits a computed LogP of 1.76, compared to 0.20 for the isopropyl-substituted analog (2-(chloromethyl)-5-isopropyl-1,3,4-oxadiazole, CAS 3914-46-3) . This difference of approximately 1.56 LogP units translates to a roughly 36-fold higher octanol–water partition coefficient, meaning the target compound partitions significantly more into organic phases. This is a critical parameter for liquid–liquid extraction efficiency, reverse-phase chromatographic retention times, and the lipophilicity of downstream derivatives in medicinal chemistry campaigns.

Lipophilicity Phase partitioning Chromatographic retention

1,3,4- vs. 1,2,4-Oxadiazole Regioisomer: Systematic LogD Difference of ~1 Order of Magnitude

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers across the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (ΔlogD ≈ 1.0 unit) compared to its 1,2,4-oxadiazole counterpart, in virtually all cases examined [1][2]. Applied to the target compound versus its direct 1,2,4-regioisomer (5-(chloromethyl)-3-propyl-1,2,4-oxadiazole, CAS 884058-04-2), the 1,3,4-isomer is predicted to be systematically more polar, with concomitantly higher aqueous solubility and generally more favorable metabolic stability profiles. This class-level inference is supported by computational analyses showing stronger hydrogen-bond acceptor capacity for the 1,3,4-oxadiazole ring system [3].

Regioisomer comparison Lipophilicity Drug-like properties

Physical State at Ambient Temperature: n-Propyl (Solid) vs. Isopropyl (Liquid) – Handling and Formulation Implications

The n-propyl-substituted target compound is reported as a white crystalline powder at ambient temperature , whereas the isopropyl analog (2-(chloromethyl)-5-isopropyl-1,3,4-oxadiazole, CAS 3914-46-3) is described as a colourless liquid . Although the molecular weights are identical (160.60 g/mol), the linear n-propyl chain enables more efficient crystal packing than the branched isopropyl group, resulting in a higher melting point and solid-state form. This difference is significant for weighing accuracy, long-term storage stability, and formulation into solid-dosage screening libraries.

Physical state Handling Formulation

Molecular Weight Differentiation: n-Propyl (160.60 Da) vs. Isobutyl (174.63 Da) – Impact on Downstream Conjugate Properties

Within the 2-(chloromethyl)-5-alkyl-1,3,4-oxadiazole series, the molecular weight scales with alkyl chain length and branching. The target compound (MW = 160.60 Da) is approximately 14 Da heavier than the ethyl analog (2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole, CAS 3914-45-2, MW = 146.57 Da) and approximately 14 Da lighter than the isobutyl analog (2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole, CAS 3914-47-4, MW = 174.63 Da) . In the context of fragment-based drug discovery (FBDD), where maintaining MW below approximately 300 Da for lead compounds is a widely applied rule-of-thumb, the n-propyl variant occupies an intermediate position that offers a useful balance between lipophilic bulk and structural compactness.

Molecular weight Fragment-based design Lead optimization

Chloromethyl Reactivity: Electrophilic Derivatization Handle Common to the Series, but Modulated by 5-Substituent Electronic Effects

The chloromethyl group at the 2-position serves as a universal electrophilic handle for nucleophilic substitution across the 2-(chloromethyl)-5-alkyl-1,3,4-oxadiazole series, enabling conversion to aminomethyl, thiomethyl, azidomethyl, and other functionalized derivatives [1][2]. The electron-donating inductive effect of the 5-alkyl substituent modulates the electrophilicity of the chloromethyl carbon. The n-propyl group provides a moderate +I effect, intermediate between the weaker effect of the ethyl group and the stronger effect of the isobutyl group . This modulation influences the rate of nucleophilic displacement reactions, although no direct kinetic comparison data for the specific compound have been published.

Nucleophilic substitution Derivatization Building block utility

Best Research & Industrial Application Scenarios for 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole (33575-93-8)


Medicinal Chemistry Library Synthesis Requiring Intermediate Lipophilicity Building Blocks

When constructing focused compound libraries for drug discovery, the target compound's LogP of 1.76 provides a balanced lipophilicity profile—higher than the isopropyl analog (LogP ~0.20) but lower than the 1,2,4-oxadiazole regioisomer (predicted ~1 log D unit higher) [Section 3, Evidence Items 1–2]. The chloromethyl handle enables efficient parallel derivatization into diverse amine, thioether, or triazole conjugates via nucleophilic substitution or click chemistry. The solid physical form facilitates automated weighing and compound management workflows [Section 3, Evidence Item 3].

Agrochemical Intermediate Synthesis: Favorable Physicochemical Profile for Formulation Compatibility

The 1,3,4-oxadiazole core is well-precedented in agrochemical active ingredients, and the chloromethyl group enables conjugation to a wide range of agronomically relevant moieties [1]. For agrochemical intermediate procurement, the compound's moderate LogP of 1.76 sits within the optimal range for foliar uptake (LogP 1–3), and its solid physical form (white crystalline powder) simplifies bulk handling, storage, and quality control compared to the liquid isopropyl analog [Section 3, Evidence Items 1 and 3]. Purity specifications of 98–99% from multiple vendors meet industrial intermediate standards.

Materials Science: Precursor for Oxadiazole-Containing Polymers and OLED Materials

1,3,4-Oxadiazole derivatives are established electron-transport materials in organic light-emitting diodes (OLEDs) due to their electron-deficient nature and thermal stability [2]. The target compound's chloromethyl group provides a covalent anchoring point for incorporation into polymer backbones or attachment to electrode surfaces. The n-propyl chain offers a defined alkyl spacer that can tune intermolecular packing and solubility without introducing the excessive steric bulk of branched-chain analogs [Section 3, Evidence Items 4 and 5].

Fragment-Based Drug Discovery (FBDD): MW-Optimized Intermediate for Fragment Growing

With a molecular weight of 160.60 Da—intermediate between the ethyl (146.57 Da) and isobutyl (174.63 Da) analogs—the target compound is well-positioned for fragment growing strategies where incremental MW additions must be carefully managed to maintain lead-likeness [Section 3, Evidence Item 4]. The chloromethyl group permits single-step diversification into fragment-sized products, while the 1,3,4-oxadiazole core contributes favorable hydrogen-bond acceptor properties, lower lipophilicity, and generally better metabolic stability compared to 1,2,4-oxadiazole isomers [Section 3, Evidence Item 2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-5-propyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.